2-(4-iodo-1H-pyrazol-1-yl)propanoic acid
Overview
Description
2-(4-iodo-1H-pyrazol-1-yl)propanoic acid is an organic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position and a propanoic acid group at the 2-position
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, have a broad range of biological activities . For instance, some pyrazole derivatives have been found to inhibit c-Met, a protein that plays a critical role in cancer cell growth, survival, and migration .
Mode of Action
For example, some pyrazole derivatives have been found to disrupt the bacterial cell membrane
Biochemical Pathways
For instance, some pyrazole derivatives have been found to have antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways of Leishmania and Plasmodium species .
Result of Action
For instance, some pyrazole derivatives have been found to have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Attachment of the Propanoic Acid Group: The final step involves the alkylation of the pyrazole ring with a suitable propanoic acid derivative, such as 2-bromopropanoic acid, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Substitution: 2-(4-substituted-1H-pyrazol-1-yl)propanoic acid derivatives.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Esterification: 2-(4-iodo-1H-pyrazol-1-yl)propanoate esters.
Amidation: 2-(4-iodo-1H-pyrazol-1-yl)propanoamide derivatives.
Scientific Research Applications
2-(4-iodo-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as anti-inflammatory or anticancer agents.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
- 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
- 2-(4-fluoro-1H-pyrazol-1-yl)propanoic acid
Uniqueness
2-(4-iodo-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to distinct chemical and biological properties, making this compound particularly valuable for specific applications .
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXFCAUGPKPCFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-25-3 | |
Record name | 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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